molecular formula C16H13F4N3O2 B279742 3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B279742
M. Wt: 355.29 g/mol
InChI Key: PVUOEFLVWMUVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, leading to the induction of apoptosis. In fungi, this compound has been shown to inhibit the activity of squalene epoxidase, leading to the inhibition of ergosterol biosynthesis. In viruses, this compound has been shown to inhibit the activity of viral proteases, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application and dosage. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In fungi, this compound has been shown to inhibit ergosterol biosynthesis and disrupt cell membrane integrity. In viruses, this compound has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, and its potential interactions with other compounds in complex biological systems.

Future Directions

There are several future directions for 3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol research, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as nanotechnology and energy storage, and the optimization of its pharmacological properties for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in complex biological systems.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various fields and to optimize its properties for clinical use.

Synthesis Methods

The synthesis of 3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole in the presence of a coupling agent and a base. The resulting product is then purified through column chromatography to obtain this compound as a white solid.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, this compound has been investigated as a potential herbicide.

Properties

Molecular Formula

C16H13F4N3O2

Molecular Weight

355.29 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C16H13F4N3O2/c17-13(18)11-9-16(25,15(19)20)23(21-11)14(24)10-5-1-2-6-12(10)22-7-3-4-8-22/h1-8,13,15,25H,9H2

InChI Key

PVUOEFLVWMUVOP-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC=C2N3C=CC=C3)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC=C2N3C=CC=C3)C(F)F

Origin of Product

United States

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